TCO-PEG2-maleimide

Description

Significance of Bioorthogonal Click Chemistry in Advanced Bioconjugation

Bioorthogonal click chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Coined by K. Barry Sharpless, the term "click chemistry" describes reactions that are rapid, high-yielding, and produce no offensive byproducts. cas.org For a reaction to be considered bioorthogonal, it must meet stringent criteria: the reactive partners must be mutually reactive but inert to the vast array of functional groups within a cell (like amines and thiols), they must be stable and non-toxic in physiological conditions, and the reaction should proceed efficiently at biocompatible temperatures and in an aqueous environment. nih.govnih.gov

The development of bioorthogonal chemistry, notably recognized with the 2022 Nobel Prize in Chemistry, has revolutionized how scientists study biomolecules. cas.org It allows for the precise labeling of proteins, nucleic acids, and lipids to investigate their function in real-time within live cells and organisms. nih.gov Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are foundational, but the field continuously seeks faster and more efficient methods. iris-biotech.dersc.org The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO) stands out for its exceptionally fast reaction rates, making it ideal for labeling low-abundance molecules in complex biological milieu. iris-biotech.deconju-probe.comrsc.org

Role of Bifunctional Linkers in Molecular Design for Chemical Biology

Bifunctional linkers, also known as crosslinkers, are molecules that possess two distinct reactive groups, allowing them to act as molecular bridges connecting two different molecules. bldpharm.comnih.gov This capability is fundamental to the design of complex molecular architectures for a host of applications in chemical biology. bldpharm.commarcherin.be These linkers are central to creating antibody-drug conjugates (ADCs), where a potent drug is attached to a specific antibody, and to Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ligase into proximity to induce targeted protein degradation. bldpharm.comenamine.netwuxibiology.com

The linker itself is not merely a passive spacer. Its length, flexibility, and chemical properties can significantly influence the stability, solubility, and biological activity of the final conjugate. enamine.net For instance, the choice of linker can dictate the spatial distance between two proteins, affect the membrane permeability of a molecule, and ultimately determine the success of a therapeutic or research strategy. bldpharm.com Polyethylene (B3416737) glycol (PEG) chains are often incorporated into linkers to increase water solubility, reduce aggregation of the conjugated biomolecules, and minimize steric hindrance. interchim.frchemimpex.comaxispharm.com The modular nature of bifunctional linkers provides a "plug and play" system for chemists to efficiently synthesize and test novel molecular constructs. marcherin.be

Overview of TCO-PEG2-Maleimide as a Versatile Chemical Tool in Research

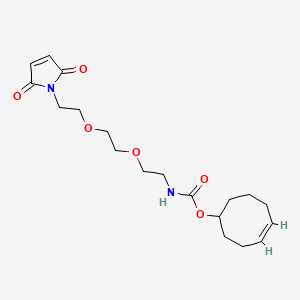

This compound is a heterobifunctional linker that perfectly exemplifies the principles of modern molecular design. medchemexpress.commedchemexpress.eu Its structure consists of three key components:

A trans-cyclooctene (TCO) group: This highly strained alkene is the reactive handle for one of the fastest bioorthogonal reactions currently known—the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine. conju-probe.comnih.govuantwerpen.be This reaction is catalyst-free and proceeds with exceptional speed, enabling efficient labeling even at very low concentrations. iris-biotech.deinterchim.fr

A maleimide (B117702) group: This functional group is highly selective for reacting with thiols (sulfhydryl groups), which are found in the amino acid cysteine. axispharm.comacs.org This reaction, a Michael addition, is widely used to attach molecules to specific sites on proteins. axispharm.comthermofisher.com

A polyethylene glycol (PEG) spacer: In this compound, a short chain of two PEG units enhances the compound's water solubility and provides a flexible connection between the two reactive ends, which helps to minimize steric hindrance during conjugation. axispharm.com

This trifecta of features makes this compound an exceptionally versatile tool. axispharm.com A researcher can first use the maleimide end to attach the linker to a cysteine residue on a protein of interest. Then, the entire protein-linker conjugate can be introduced into a complex biological environment, such as a live cell, where the TCO group can be specifically targeted by a tetrazine-modified molecule (e.g., a fluorescent dye, a drug, or another protein) for a second, bioorthogonal conjugation step. conju-probe.commedchemexpress.com

Historical Context of Trans-Cyclooctene (TCO) and Maleimide Chemistries in Bioconjugation

The two reactive ends of this compound have their own distinct histories in the field of bioconjugation.

Maleimide Chemistry: The use of maleimides for the site-selective modification of proteins dates back over 50 years. acs.orgresearchgate.net The high reactivity and selectivity of the maleimide group toward the thiol side chain of cysteine residues, especially at a near-neutral pH (6.5-7.5), made it a preferred tool for protein chemists. axispharm.comthermofisher.com This reaction is significantly faster than the competing reaction with the more abundant amine groups on lysines at this pH. axispharm.com This chemistry became a cornerstone for creating well-defined bioconjugates, including early antibody-drug conjugates like Adcetris®. acs.orgresearchgate.netwikipedia.org While effective, the stability of the resulting thiosuccinimide bond has been a subject of study, as it can undergo a reverse Michael reaction, particularly in the presence of other thiols. axispharm.comnih.gov This has led to the development of next-generation maleimide-type reagents designed to form more robust linkages. ed.ac.uk

Trans-Cyclooctene (TCO) Chemistry: The story of TCO in bioconjugation is more recent and is deeply rooted in the development of bioorthogonal chemistry. While the concept of using strained alkynes in copper-free "click" reactions was pioneered by Carolyn Bertozzi with the development of SPAAC, the search for even faster kinetics led to the exploration of different reactive partners. iris-biotech.dersc.org In 2008, the potential of the IEDDA reaction between tetrazines and TCO was highlighted as a method for bioconjugation with exceptionally fast rates. conju-probe.comnih.govtcichemicals.com The high strain energy of the trans-double bond within the eight-membered ring makes TCO an extremely reactive dienophile for this reaction. nih.gov This discovery provided a powerful, catalyst-free ligation method that is orders of magnitude faster than SPAAC, enabling experiments that were previously not feasible, such as in vivo imaging and the labeling of molecules at very low concentrations. iris-biotech.denih.govacs.org

Data Tables

Table 1: Comparison of Bioorthogonal Reaction Kinetics

This table provides a general comparison of the second-order rate constants for various bioorthogonal reactions, illustrating the exceptional speed of the TCO-tetrazine ligation.

| Reaction Type | Reactive Partners | Typical Rate Constant (M⁻¹s⁻¹) | Catalyst Required |

| CuAAC | Terminal Alkyne + Azide | 10² - 10³ | Yes (Copper) |

| SPAAC | Cyclooctyne + Azide | 10⁻¹ - 1 | No |

| IEDDA | TCO + Tetrazine | 10³ - 10⁶ | No |

Values are approximate and can vary significantly based on specific reactants and reaction conditions. iris-biotech.deconju-probe.com

Table 2: Properties of this compound Reactive Groups

This table summarizes the key features of the two reactive functionalities present in the this compound linker.

| Functional Group | Reactive Partner | Reaction Type | Optimal pH | Key Features |

| Maleimide | Thiol (e.g., Cysteine) | Michael Addition | 6.5 - 7.5 | Highly selective for thiols over amines at neutral pH; well-established chemistry. axispharm.comthermofisher.com |

| Trans-Cyclooctene (TCO) | Tetrazine | Inverse-Electron-Demand Diels-Alder (IEDDA) | Physiological (e.g., 7.4) | Extremely fast kinetics; catalyst-free; bioorthogonal. iris-biotech.deconju-probe.cominterchim.fr |

Structure

3D Structure

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c22-17-8-9-18(23)21(17)11-13-26-15-14-25-12-10-20-19(24)27-16-6-4-2-1-3-5-7-16/h1-2,8-9,16H,3-7,10-15H2,(H,20,24)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPQOUYLZIFNML-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Characterization in Tco Peg2 Maleimide Research

General Principles of TCO-PEG2-Maleimide Synthesis

The synthesis of this compound is a multi-step process that involves the careful construction and coupling of its three core components. While various synthetic routes exist, a common strategy involves the synthesis of the TCO and PEG-maleimide moieties separately, followed by their conjugation.

A general synthetic pathway can be outlined as follows:

Synthesis of the TCO Moiety : The process frequently begins with a commercially available cis-cyclooctene derivative, such as (Z)-cyclooct-4-enol (CCO-OH). lookchem.com This stable cis-isomer is converted into the highly strained and reactive trans-cyclooctene (B1233481) (TCO) through a photochemical isomerization. nih.govtennessee.edu This reaction is typically performed by irradiating the CCO derivative with UV-C light (e.g., 254 nm) in the presence of a sensitizer, like methyl benzoate. tennessee.edu To drive the equilibrium towards the trans-isomer, the product is actively removed from the reaction mixture as it forms. nih.govtennessee.edu The resulting TCO alcohol can then be functionalized, for example, by converting the hydroxyl group into a carboxylic acid or an activated ester (like an N-hydroxysuccinimide, or NHS, ester), making it ready for coupling. broadpharm.combroadpharm.com

Synthesis of the PEG-Maleimide Moiety : The PEG2-maleimide portion is typically prepared from a precursor like amino-PEG2-amine or a related derivative. One approach involves reacting an amino-PEG derivative with maleic anhydride (B1165640) to form a maleamic acid. atlantis-press.com This intermediate is then cyclized to the final maleimide (B117702) ring, often using an acid catalyst and heat or dehydrating agents. atlantis-press.com

Coupling Reaction : The final step is the conjugation of the functionalized TCO moiety with the PEG-maleimide piece. If a TCO-NHS ester is used, it can react directly with an amine on the PEG-maleimide linker to form a stable amide bond. snmjournals.orglumiprobe.com Alternatively, a TCO-carboxylic acid can be coupled to an amino-functionalized PEG-maleimide using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). broadpharm.com This modular approach allows for flexibility and the production of various linker derivatives.

An alternative strategy involves starting with a maleimide-PEG-NHS ester and reacting it with a TCO-amine derivative, again forming a stable amide linkage to complete the this compound structure. snmjournals.org Throughout the synthesis, careful monitoring is required to prevent the isomerization of the reactive TCO group back to its unreactive cis form. lookchem.com

Stereochemical Considerations in this compound Synthesis

The trans-cyclooctene ring is a key source of stereoisomerism in this compound. Due to its strained, non-planar structure, substituents on the TCO ring can adopt distinct spatial orientations, primarily referred to as axial and equatorial isomers. nih.govgoogle.com

The photochemical isomerization of cis-cyclooctene precursors typically yields a mixture of these axial and equatorial TCO isomers. nih.gov These are not just different in their three-dimensional shape but also in their chemical reactivity. Research has demonstrated that the axial and equatorial isomers can exhibit significantly different reaction rates and even lead to different products in the inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines. nih.gov The axial isomer is often found to be more reactive and leads to the desired ligation product. nih.govrsc.org

Therefore, controlling the stereochemical outcome is a critical aspect of the synthesis. Methods have been developed to separate the axial and equatorial isomers, often using chromatographic techniques like HPLC, to obtain a stereochemically pure product. core.ac.uk This separation is vital because using a defined isomer ensures predictable and efficient subsequent bioconjugation reactions.

| Isomer | Reactivity with Tetrazine | Common Reaction Outcome | Reference |

|---|---|---|---|

| Axial | Higher/Faster | Forms the expected fluorescent 1,4-dihydropyridazine product. | nih.gov |

| Equatorial | Lower/Slower | Can lead to non-fluorescent or alternative products (e.g., water addition). | nih.gov |

Advanced Purification and Analytical Techniques for this compound and its Conjugates

Ensuring the purity and structural integrity of this compound and its subsequent bioconjugates requires a suite of advanced purification and analytical methods.

Purification Techniques:

Silver-Impregnated Silica (B1680970) Chromatography: During the synthesis of the TCO moiety, a crucial step is the removal of the starting cis-cyclooctene isomer. This is effectively achieved by passing the reaction mixture through a column containing silica gel impregnated with silver nitrate (B79036) (AgNO₃). The trans-isomer forms a stable complex with silver ions and is retained on the column, while the cis-isomer passes through, allowing for efficient separation. lookchem.comnih.gov

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the most widely used technique for the purification of the final this compound linker and its conjugates. nih.gov It separates molecules based on hydrophobicity and can effectively remove impurities and unreacted starting materials. nih.govrsc.org It is also capable of separating stereoisomers. core.ac.uk

Size-Exclusion Chromatography (SEC): For conjugates involving large biomolecules like antibodies or proteins, SEC is an essential tool. It separates molecules based on their hydrodynamic radius, efficiently removing smaller molecules like unreacted linkers from the final, large protein conjugate. researchgate.net

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This technique is particularly useful for purifying protein conjugates and can even separate positional isomers where the linker is attached at different sites on the protein, as this can alter the protein's surface charge.

Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is fundamental for structural confirmation of the this compound linker. lumiprobe.com It can verify the presence of key protons, such as those on the TCO double bond and the maleimide ring. After conjugation to a thiol-containing molecule, the disappearance of the characteristic maleimide proton peaks (around 6.8 ppm) confirms a successful reaction. rsc.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-MS are used to confirm the molecular weight of the linker and its conjugates, providing definitive evidence of successful synthesis and conjugation. snmjournals.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection specificity of MS. nih.gov It is invaluable for analyzing reaction mixtures, identifying byproducts, and assessing the purity of the final compounds. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When this compound is conjugated to proteins, SDS-PAGE is used to visualize the resulting conjugate, confirm the increase in molecular weight, and assess the homogeneity of the product. lookchem.comsnmjournals.org

| Technique | Primary Application | Information Obtained | Reference |

|---|---|---|---|

| ¹H NMR | Structural Elucidation | Confirms chemical structure, monitors reaction completion (disappearance of maleimide protons). | lumiprobe.comrsc.org |

| HPLC | Purity Assessment & Isomer Separation | Quantifies purity, separates isomers and impurities. | nih.gov |

| Mass Spectrometry (MS) | Mass Verification | Confirms molecular weight of the linker and its conjugates. | snmjournals.orgnih.gov |

| LC-MS | Impurity Profiling & Analysis | Separates and identifies components in a mixture. | nih.govnih.gov |

| SDS-PAGE | Analysis of Protein Conjugates | Confirms conjugation to proteins by observing a shift in molecular weight. | lookchem.comsnmjournals.org |

Impact of Isomeric Purity on Reaction Performance in Research Applications

The isomeric purity of the this compound linker has a profound impact on its performance in research applications, particularly those involving the IEDDA reaction. Two main types of isomerism are of concern: the stereoisomerism of the TCO ring (axial vs. equatorial) and the geometric isomerism (trans vs. cis).

Axial vs. Equatorial Isomerism: As discussed, the axial and equatorial stereoisomers of TCO exhibit different reactivities. Studies have shown that the axial isomer reacts significantly faster with tetrazines. nih.gov More importantly, the reaction pathway can differ; the axial isomer typically yields the desired fluorescent dihydropyridazine (B8628806) product, while the equatorial isomer may react sluggishly or produce non-fluorescent side products. nih.gov For applications requiring high efficiency, predictable kinetics, and a specific fluorescent output, such as in live-cell imaging or prodrug activation, the use of isomerically pure axial TCO is crucial for reliable and reproducible results. nih.govcore.ac.uk

Trans vs. Cis Isomerism: The TCO moiety is highly reactive in IEDDA reactions due to its significant ring strain. However, it can isomerize to the more stable but unreactive cis-cyclooctene (CCO) isomer. researchgate.net This isomerization leads to a drastic decrease in the efficiency of any subsequent bioorthogonal reaction. lookchem.comresearchgate.net Therefore, maintaining high isomeric purity (a high TCO/CCO ratio) is essential for the successful application of the linker. This requires careful synthesis, purification using methods like silver nitrate chromatography, and appropriate storage conditions, typically at low temperatures and under an inert atmosphere, to minimize isomerization over time. lookchem.combroadpharm.com The use of this compound with low isomeric purity would result in lower yields of the final conjugate and could complicate the interpretation of experimental data.

Reactive Chemistries of Tco Peg2 Maleimide

Trans-Cyclooctene (B1233481) (TCO) Moiety Reactivity: Strain-Promoted Inverse Electron-Demand Diels-Alder (iEDDA) Ligation

The trans-cyclooctene (TCO) moiety is a highly strained alkene that undergoes extremely fast and selective reactions with tetrazine derivatives through a process known as the strain-promoted inverse electron-demand Diels-Alder (iEDDA) cycloaddition, often referred to as tetrazine ligation broadpharm.comresearchgate.netconju-probe.comnih.govnih.gov. This reaction is particularly valuable in bioorthogonal chemistry due to its rapid kinetics and compatibility with biological systems broadpharm.comresearchgate.netconju-probe.comnih.govnih.gov.

Reaction Kinetics with Tetrazine Derivatives in Bioorthogonal Contexts

The iEDDA reaction between TCO and tetrazines is recognized as one of the fastest bioorthogonal reactions reported to date broadpharm.comresearchgate.netnih.gov. Rate constants for this reaction can be exceptionally high, with reported values reaching up to 106 M-1s-1 or even 107 M-1s-1 under physiological conditions broadpharm.comnih.gov. This rapid reaction rate allows for efficient conjugation even at low concentrations of reactants, which is crucial for applications involving precious biomolecules or in vivo labeling broadpharm.comnih.gov. The fast kinetics enable reactions to be completed in minutes to a few hours, depending on the concentrations and specific tetrazine derivative used broadpharm.cominterchim.frcam.ac.uk.

The reaction rate is influenced by the specific structure of both the TCO and the tetrazine. Electron-deficient tetrazines generally react faster with TCOs nih.gov. Different tetrazine scaffolds exhibit varying reactivity researchgate.net. Studies have shown that the reaction proceeds rapidly, often completing within 30-60 minutes at low protein concentrations interchim.fr.

Table 1: Representative Reaction Kinetics of TCO with Tetrazine Derivatives

| Dienophile (TCO) | Diene (Tetrazine Derivative) | Approximate Rate Constant (M-1s-1) | Reference |

| TCO | Various Tetrazines | 106 - 107 | broadpharm.comnih.gov |

| Axial TCO isomers | Various Tetrazines | Up to 156-fold faster than equatorial isomers | nih.gov |

| TCO 2b (highly reactive) | 177Lu-Tz | 2.7 × 105 | snmjournals.org |

Note: Specific rate constants can vary depending on the exact structures of the TCO and tetrazine, as well as reaction conditions.

Chemoselectivity and Biocompatibility of TCO-Tetrazine Reactions

A key advantage of the TCO-tetrazine iEDDA reaction is its exceptional chemoselectivity and biocompatibility broadpharm.comresearchgate.netconju-probe.comnih.govnih.gov. The reaction occurs efficiently under mild conditions, including aqueous buffers and physiological temperatures, without the need for catalysts that might be toxic or interfere with biological processes, such as copper catalysts used in other click reactions broadpharm.comconju-probe.cominterchim.frnih.gov. TCO and tetrazine moieties are generally unreactive towards the functional groups commonly found in biological systems, such as amines, thiols, carboxylic acids, and hydroxyls broadpharm.comconju-probe.comnih.gov. This high specificity allows for targeted conjugation of TCO-PEG2-maleimide to a molecule of interest functionalized with a tetrazine, even in complex biological environments like cell lysates or in vivo broadpharm.comconju-probe.comnih.govinterchim.fr. The reaction's bioorthogonality means it does not significantly cross-react with endogenous molecules, minimizing off-target modifications and toxicity broadpharm.comresearchgate.netconju-probe.comnih.govnih.gov.

Mechanistic Aspects of TCO Isomerization and Reactivity

The high reactivity of TCO in iEDDA reactions is attributed to the significant ring strain of the trans-cyclooctene double bond nih.gov. This strain lowers the energy of the dienophile's HOMO, reducing the energy gap with the electron-poor tetrazine's LUMO, thus facilitating the cycloaddition nih.gov.

However, TCO can undergo isomerization to its less reactive cis isomer researchgate.netnih.govnih.govnih.govresearchgate.net. This isomerization can be catalyzed by factors such as light, heat, free thiols, or transition metals, particularly copper-containing proteins, which can be present in biological media researchgate.netsnmjournals.orgnih.govnih.govresearchgate.net. The cis isomer is significantly less reactive towards tetrazines researchgate.netnih.gov. The rate of trans-cis isomerization can vary depending on the specific TCO derivative and the environmental conditions nih.govnih.govresearchgate.net. For example, isomerization can occur over several hours in the presence of free thiols or transition metals nih.gov. Attaching TCO via a PEG linker has been shown to potentially increase the rate of trans-cis isomerization in serum, possibly by improving accessibility to protein-bound transition metals nih.gov. Strategies to enhance TCO stability, such as using radical inhibitors or forming stable metal complexes, have been explored nih.govresearchgate.net.

The iEDDA reaction itself involves the [4+2] cycloaddition between the electron-poor tetrazine (the diene) and the strained electron-rich TCO (the dienophile), forming an unstable bicyclic intermediate that rapidly undergoes retro-Diels-Alder fragmentation, releasing nitrogen gas (N₂) and yielding a stable dihydropyridazine (B8628806) product broadpharm.comconju-probe.comcam.ac.uk. This irreversible process drives the reaction to completion broadpharm.com.

Maleimide (B117702) Moiety Reactivity: Thiol-Maleimide Michael Addition

The maleimide moiety is a widely used functional group for site-specific modification of proteins and peptides through reaction with free thiol groups, typically found in cysteine residues nih.govuu.nl. This reaction proceeds via a Michael addition mechanism rsc.org.

Mechanism and Kinetics of Thiol Conjugation to Maleimide

The reaction between a maleimide and a thiol is a Michael addition, where the thiolate anion acts as a nucleophile (Michael donor) and the electron-deficient double bond of the maleimide acts as the electrophile (Michael acceptor) rsc.org. The reaction forms a stable thioether linkage uu.nl.

The mechanism generally involves the deprotonation of the thiol group to form the more nucleophilic thiolate anion, followed by the nucleophilic attack of the thiolate on one of the double bond carbons of the maleimide ring . This results in the formation of a carbon-sulfur bond and a resonance-stabilized carbanion intermediate, which is then protonated to yield the succinimide (B58015) thioether adduct .

The kinetics of the thiol-maleimide reaction are generally fast, particularly at or slightly below neutral pH nih.govresearchgate.net. The reaction rate is influenced by several factors, including the concentration and nature of the thiol, the pH of the reaction medium, the presence of catalysts (weak bases), and the structure of the maleimide nih.govrsc.orgudel.edu. Computational and experimental studies have investigated the influence of solvent, initiator (base), and thiol structure on the reaction mechanism and kinetics rsc.orgudel.edu.

Table 2: Factors Influencing Thiol-Maleimide Reaction Kinetics

| Factor | Effect on Reaction Rate | Notes | Reference |

| Thiol Concentration | Higher concentration -> Faster rate | Standard chemical kinetics principle. | |

| pH | Increased pH (up to ~7.5) -> Faster rate | Increases concentration of thiolate anion. | nih.govnih.govresearchgate.net |

| pH (> ~8) | Can lead to maleimide hydrolysis | Competing side reaction. | nih.govuu.nl |

| Presence of Base | Catalyzes the reaction | Weak bases are effective catalysts. | nih.gov |

| Thiol pKa | Higher pKa -> Slower rate | Less thiolate formed at a given pH. | nih.govudel.edu |

| Maleimide Structure | Electron-withdrawing substituents -> Faster rate | Increases electrophilicity of the maleimide double bond. | udel.edu |

| Solvent | Can influence mechanism and kinetics | Varies depending on solvent properties and other conditions. | rsc.org |

The reaction is often complete within minutes to a few hours, depending on the specific conditions and reactants uu.nl. However, the resulting succinimide thioether linkage can be susceptible to side reactions, such as hydrolysis and retro-Michael addition, particularly at alkaline pH or in the presence of excess thiols nih.govudel.edu.

pH Dependency and Selectivity for Thiol Groups in Maleimide Reactions

The reactivity and selectivity of maleimides towards thiols are highly dependent on pH nih.govnih.govnih.govresearchgate.net. The optimal pH for thiol-maleimide conjugation is typically between pH 6.5 and 7.5 nih.govuu.nl. In this range, the concentration of the reactive thiolate anion is sufficient for a fast reaction, while side reactions like maleimide hydrolysis and reaction with less nucleophilic amines are minimized nih.govuu.nl.

At lower pH, the concentration of the thiolate anion decreases, slowing down the reaction rate nih.govnih.gov. At higher pH (typically above pH 8), the rate of maleimide hydrolysis increases significantly, leading to the formation of a maleamic acid derivative that is unreactive towards thiols nih.govuu.nl. Additionally, at higher pH, the reactivity of amine groups (e.g., from lysine (B10760008) residues in proteins) increases, potentially leading to unwanted side reactions and reduced selectivity for thiols nih.govresearchgate.net.

The high selectivity of maleimides for thiols at physiological or slightly acidic pH is a key reason for their widespread use in bioconjugation, as cysteine residues are often less abundant and more nucleophilic than other amino acids under these conditions uu.nl.

Table 3: pH Influence on Maleimide Reactivity and Selectivity

| pH Range | Thiol Reactivity | Amine Reactivity | Maleimide Hydrolysis | Selectivity for Thiols |

| Acidic (< 6.5) | Lower | Low | Low | Good, but slower reaction |

| Neutral (6.5-7.5) | High | Low | Low | High |

| Alkaline (> 8) | High | Higher | Significant | Reduced |

The pH dependence allows for some control over the reaction, favoring thiol conjugation at neutral or slightly acidic conditions while minimizing side reactions nih.govuu.nl.

Stability of Thiosuccinimide Adducts: Retro-Michael Reaction and Thiol Exchange Phenomena

The reaction between a maleimide and a thiol results in the formation of a thiosuccinimide adduct. While initially considered stable, this linkage is susceptible to degradation under certain conditions, particularly in biological environments. Two primary pathways contribute to the instability: the retro-Michael reaction and thiol exchange. thno.orgnih.gov

The retro-Michael reaction is the reverse of the initial Michael addition, leading to the cleavage of the thioether bond and regeneration of the free thiol and maleimide. This process can result in the loss of the conjugated molecule (e.g., a drug or label) from the target molecule. thno.orgnih.gov

Thiol exchange is another significant degradation pathway. In the presence of other free thiols, such as glutathione (B108866) (GSH) which is abundant in intracellular environments and present in plasma, the thiol from another molecule can attack the thiosuccinimide adduct. This leads to the displacement of the originally conjugated thiol and the formation of a new thiosuccinimide adduct with the challenging thiol. thno.orgnih.gov This exchange can cause the conjugated molecule to transfer to other thiol-containing species, potentially leading to off-target effects or reduced efficacy. nih.gov

The stability of the thiosuccinimide adduct is influenced by factors such as pH and temperature. Higher pH values generally increase the rate of both retro-Michael reaction and hydrolysis. researchgate.net Hydrolysis of the thiosuccinimide ring can occur, leading to a ring-opened product (a succinamic acid thioether) which is more stable to the retro-Michael reaction and thiol exchange. researchgate.netucl.ac.ukcreativepegworks.com Strategies to promote hydrolysis, such as incorporating electron-withdrawing groups or basic residues near the maleimide, have been explored to improve conjugate stability. nih.govucl.ac.uk

Research findings indicate that the stability of maleimide conjugates can vary depending on the specific structure of the maleimide and the local chemical environment. For instance, N-aryl thiosuccinimides have shown better stability in plasma compared to N-alkyl maleimides. ucl.ac.uk Studies have also demonstrated that promoting thiosuccinimide hydrolysis can significantly improve the in vivo stability and pharmacological properties of conjugates, such as antibody-drug conjugates (ADCs). nih.govucl.ac.uk

Polyethylene (B3416737) Glycol (PEG) Spacer Functionality in this compound

The polyethylene glycol (PEG) chain in this compound serves as a flexible spacer between the TCO and maleimide reactive groups. PEG linkers are widely used in bioconjugation due to their unique properties, including water solubility, biocompatibility, flexibility, and low immunogenicity. axispharm.comchempep.comwalshmedicalmedia.comscielo.brucl.ac.bethermofisher.com

The PEG spacer provides several functional advantages in the context of a heterobifunctional crosslinker like this compound:

Increased Solubility: The hydrophilic nature of PEG enhances the solubility of the crosslinker and the resulting conjugates in aqueous buffers, which is crucial for reactions involving biomolecules. axispharm.comchempep.comwalshmedicalmedia.comscielo.brucl.ac.bethermofisher.com

Reduced Aggregation: PEGylation can help prevent aggregation of conjugated biomolecules, improving their stability and handling. scielo.brekb.eg

Minimizing Steric Hindrance: The flexible PEG chain helps to minimize steric hindrance between the conjugated molecules or between the reactive groups and the biomolecule surface. conju-probe.comnih.gov This can improve the accessibility of the reactive groups and the biological activity of the conjugated biomolecule. nih.gov

Increased Distance: The spacer arm provides distance between the two reactive functionalities (TCO and maleimide) and the molecules they are conjugated to. This can be important for maintaining the activity of biomolecules and facilitating efficient reaction kinetics. thermofisher.com

Influence of PEG Chain Length on Conjugate Properties

The length of the PEG chain significantly impacts the physicochemical and biological properties of the resulting conjugates. The PEG2 spacer in this compound is a relatively short PEG chain, consisting of two ethylene (B1197577) glycol units.

Studies on PEGylated molecules with varying PEG chain lengths have demonstrated several key influences:

Hydrodynamic Volume and Size: Longer PEG chains increase the hydrodynamic radius and apparent size of the conjugate. walshmedicalmedia.comscielo.brekb.eg This increased size can affect properties such as renal filtration and circulation half-life in vivo. walshmedicalmedia.comscielo.brucl.ac.be

Solubility and Aggregation: While even short PEG chains enhance solubility, longer chains can further improve the solubility of hydrophobic molecules and reduce aggregation. axispharm.comchempep.comwalshmedicalmedia.comscielo.brucl.ac.beekb.egresearchgate.net

Steric Shielding: Longer PEG chains provide a more significant steric shield around the conjugated molecule, offering greater protection against enzymatic degradation and reducing interactions with the immune system. scielo.brucl.ac.beekb.egnih.gov

Biological Activity: The length and density of PEG chains can influence the biological activity of conjugated biomolecules. While PEGylation can improve pharmacokinetic properties, excessive or poorly controlled PEGylation, particularly with longer chains or high density, can sometimes lead to reduced binding affinity or activity due to steric hindrance at the active site. nih.govresearchgate.net

Pharmacokinetics and Biodistribution: PEG chain length affects the in vivo behavior of conjugates, influencing circulation time and biodistribution. Longer PEG chains generally lead to extended circulation half-lives by reducing renal clearance and uptake by the reticuloendothelial system (RES). walshmedicalmedia.comscielo.brucl.ac.beekb.egresearchgate.netnih.govacs.org Research has shown that increasing PEG length can decrease liver uptake of nanoparticles. nih.govacs.org

While this compound features a short PEG spacer, the principles derived from studies with longer PEG chains are still relevant in understanding the potential impact of the PEG moiety on the properties of conjugates formed using this crosslinker. The PEG2 unit contributes to improved solubility and provides a degree of flexibility and spacing.

PEGylation Effects on Conjugate Solubility and Steric Hindrance

PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to improve the properties of therapeutic proteins and other biomolecules. walshmedicalmedia.comscielo.brucl.ac.be The PEG2 spacer in this compound contributes to these PEGylation effects when the crosslinker is used to conjugate a molecule.

The primary effects related to the PEG spacer are:

Enhanced Solubility: The highly hydrophilic nature of PEG allows it to form hydrogen bonds with water molecules, significantly increasing the solubility of conjugated molecules in aqueous solutions. axispharm.comchempep.comwalshmedicalmedia.comscielo.brucl.ac.bethermofisher.comekb.eg This is particularly beneficial for hydrophobic molecules or proteins prone to aggregation. walshmedicalmedia.comekb.eg

Steric Hindrance and Shielding: The PEG chain provides a steric barrier around the conjugated molecule. scielo.brucl.ac.beekb.egnih.gov This steric hindrance can:

Reduce recognition by the immune system, decreasing immunogenicity. axispharm.comchempep.comwalshmedicalmedia.comscielo.brucl.ac.be

Protect against enzymatic degradation. scielo.brucl.ac.be

Minimize non-specific interactions with other proteins or cell surfaces. ekb.egnih.govacs.org

Increase the apparent size, reducing renal filtration. walshmedicalmedia.comscielo.brucl.ac.be

While PEGylation offers numerous advantages, it can sometimes lead to a reduction in the biological activity of the conjugated molecule, particularly if the PEG chain interferes with the active site or binding interface. ucl.ac.benih.gov The relatively short PEG2 spacer in this compound is designed to provide the benefits of PEGylation, such as increased solubility and reduced aggregation, while potentially minimizing the negative impact of excessive steric hindrance on the biological function of the conjugated molecule.

Orthogonal Reactivity in Bifunctional this compound Systems

This compound is a heterobifunctional linker designed for orthogonal bioconjugation. This means its two reactive groups, TCO and maleimide, react selectively and independently with distinct functional groups under compatible reaction conditions. conju-probe.com

The maleimide group specifically reacts with free sulfhydryl (thiol) groups, typically cysteine residues in proteins, to form a stable thioether bond via a Michael addition. nih.govacs.org This reaction is generally carried out at slightly acidic to neutral pH (pH 6.5-7.5) to ensure specificity towards thiols over amines and minimize maleimide hydrolysis. interchim.fr

The TCO moiety undergoes an extremely rapid and selective reaction with tetrazines through the inverse electron-demand Diels-Alder (IEDDA) cycloaddition. interchim.frconju-probe.comtcichemicals.comalfa-chemistry.comacs.org This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently and specifically in complex biological environments without interfering with native biological processes. conju-probe.comtcichemicals.comacs.org The IEDDA reaction between TCO and tetrazines is known for having among the fastest kinetics of bioorthogonal reactions, allowing for rapid conjugation even at low concentrations of reactants. interchim.frconju-probe.comtcichemicals.comalfa-chemistry.comacs.org

The orthogonal reactivity of this compound allows for the sequential or simultaneous conjugation of two different molecules to a single entity or the formation of complex molecular architectures. For example, a protein with an accessible thiol could be first modified with the maleimide group of this compound. The resulting TCO-modified protein could then be conjugated to a second molecule, such as a therapeutic agent or imaging probe, that has been functionalized with a tetrazine moiety, via the highly efficient IEDDA click reaction. This orthogonal approach provides precise control over the conjugation process and the stoichiometry of the final construct. acs.org

The combination of a thiol-reactive maleimide and a bioorthogonal TCO group connected by a PEG spacer makes this compound a versatile tool for creating well-defined bioconjugates with tailored properties for various applications, including targeted drug delivery, molecular imaging, and diagnostics.

Applications of Tco Peg2 Maleimide in Contemporary Chemical Biology and Biomedical Research

Site-Specific Bioconjugation and Protein Modification

Site-specific bioconjugation is crucial for creating well-defined conjugates with predictable properties, overcoming the heterogeneity often associated with random conjugation methods targeting abundant amino acid residues like lysine (B10760008). acs.org TCO-PEG2-maleimide facilitates site-specific modification by leveraging the selective reactivity of its maleimide (B117702) group towards thiols, particularly the sulfhydryl groups of cysteine residues. axispharm.comwikipedia.orgrsc.orgrsc.org

Strategies for Cysteine-Engineered Proteins utilizing Maleimide Linkages

The low natural abundance of cysteine residues in many proteins, coupled with the high reactivity and selectivity of maleimides towards thiols under mild conditions (pH 6.5-7.5), makes cysteine modification a preferred strategy for site-specific bioconjugation. axispharm.comwikipedia.orgrsc.org Genetic engineering can be used to introduce or remove cysteine residues at specific locations within a protein structure, providing defined attachment points for maleimide-functionalized molecules like this compound. acs.orgrsc.org This approach allows for precise control over the site and stoichiometry of conjugation. By reacting this compound with an engineered cysteine on a protein, a TCO handle is site-specifically introduced onto the protein. nanocs.netaxispharm.comruixibiotech.com This modified protein can then be further functionalized via the highly efficient TCO-tetrazine click chemistry with a molecule of interest.

Dual-Labeling Approaches for Multiplexed Biomolecule Analysis

The heterobifunctional nature of this compound, possessing both a maleimide and a TCO group, makes it an excellent building block for dual-labeling strategies. This allows for the attachment of two different probes or molecules to a single biomolecule in a controlled and site-specific manner. For instance, this compound can be conjugated to a protein containing an accessible cysteine residue via the maleimide group. nanocs.netaxispharm.comruixibiotech.com The resulting protein-TCO conjugate can then be reacted with a tetrazine-functionalized molecule, such as a fluorescent dye or a radiolabel, through the rapid and bioorthogonal TCO-tetrazine click reaction. interchim.fraxispharm.comruixibiotech.comconju-probe.comnih.govnih.gov This enables the creation of biomolecules labeled with two distinct modalities, useful for applications such as simultaneous imaging and tracking or for attaching a therapeutic agent and an imaging probe.

An example of a dual-modality linker strategy involves using a maleimide-PEG-NHS ester to react with a cysteine-engineered antibody fragment, followed by the introduction of an amino-functionalized tetrazine and subsequent reaction with a radiolabeled TCO for imaging applications. nih.gov While this example uses a related linker, it illustrates the principle of using maleimide chemistry for initial site-specific attachment and click chemistry for incorporating a second modality, a strategy directly applicable when this compound is used to introduce the TCO handle.

Development of Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of highly potent biopharmaceutical drugs designed to selectively deliver cytotoxic payloads to target cells, typically cancer cells. fujifilm.com ADCs consist of a monoclonal antibody, a cytotoxic drug (payload), and a chemical linker that connects the two. axispharm.comwikipedia.orgfujifilm.com The linker plays a critical role in the stability of the ADC in circulation and the efficient release of the payload at the target site. fujifilm.com Maleimide-based linkers are widely used in ADC synthesis due to their facile reaction with cysteine residues on antibodies. axispharm.comwikipedia.orgrsc.orgfujifilm.comresearchgate.net

This compound as a Linker for Homogeneous ADC Production

Achieving homogeneity in ADCs, meaning a consistent Drug-to-Antibody Ratio (DAR) and defined conjugation sites, is crucial for ensuring predictable pharmacokinetics, efficacy, and safety. acs.org While conjugation to native lysine residues or the reduction and re-bridging of interchain disulfide bonds followed by maleimide conjugation can lead to heterogeneous mixtures, strategies employing engineered cysteine residues offer a path towards homogeneous ADCs. acs.orgrsc.org

This compound can be utilized in strategies for homogeneous ADC production. One approach involves engineering cysteine residues into the antibody at specific sites. This compound can then react with these engineered cysteines, introducing a TCO handle at a defined location and stoichiometry. nanocs.netaxispharm.comruixibiotech.com Subsequently, a cytotoxic payload functionalized with a tetrazine can be conjugated to the antibody via the rapid and efficient TCO-tetrazine click chemistry. nih.gov This modular approach allows for the preparation of ADCs with a controlled DAR and defined conjugation sites, contributing to the homogeneity of the final product.

Research has explored the use of maleimide-functionalized TCO linkers for site-specific conjugation to engineered cysteine residues in antibody fragments, yielding conjugates with a defined DAR and retained immunoreactivity. nih.gov This demonstrates the potential of TCO-PEG-maleimide linkers in producing homogeneous ADCs.

Impact on Drug-to-Antibody Ratio (DAR) and Conjugate Homogeneity

The Drug-to-Antibody Ratio (DAR) is a critical parameter for ADCs, representing the average number of drug molecules conjugated per antibody. Conjugate homogeneity refers to the consistency of the DAR and the distribution of drug molecules across the available conjugation sites within a population of ADCs.

Traditional methods of ADC synthesis using maleimides often target the reduced interchain disulfide bonds of antibodies, which can lead to a mixture of conjugates with varying DARs (typically 0, 2, 4, 6, or 8) and different positional isomers, resulting in a heterogeneous product. acs.orgnih.gov This heterogeneity can impact the ADC's pharmacokinetics, efficacy, and potential for off-target toxicity. researchgate.net

Strategies employing site-specific conjugation, such as those utilizing engineered cysteine residues and maleimide chemistry with linkers like this compound, aim to produce ADCs with a defined and consistent DAR (e.g., DAR 2 or 4). acs.orgrsc.org By controlling the number and location of reactive cysteine residues available for conjugation with this compound, researchers can achieve a higher degree of homogeneity in the resulting ADC population. This improved homogeneity is expected to lead to more predictable behavior in vivo and potentially enhanced therapeutic outcomes.

PROteolysis TArgeting Chimera (PROTAC) Synthesis

PROteolysis TArgeting Chimeras (PROTACs) are a burgeoning class of therapeutic molecules that induce the degradation of target proteins. A PROTAC molecule typically consists of two ligands: one that binds to the target protein and another that binds to an E3 ubiquitin ligase, connected by a linker. medchemexpress.commedchemexpress.com By bringing the target protein into proximity with the E3 ligase, the PROTAC facilitates ubiquitination of the target protein, marking it for proteasomal degradation.

Integration of this compound in PROTAC Linker Design

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking strategy for targeted protein degradation. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two axispharm.comnih.gov. The linker plays a critical role in the formation of a ternary complex between the PROTAC, the POI, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI axispharm.comnih.gov.

This compound, or related TCO-PEG-maleimide linkers, can be integrated into PROTAC design as part of the linker component medchemexpress.comsigmaaldrich.com. The maleimide group allows for facile conjugation to molecules containing a thiol group, such as modified E3 ligase ligands or POI-binding ligands. The TCO moiety provides a handle for further modifications or for incorporating click chemistry strategies into the PROTAC synthesis or application. While specific detailed research findings on this compound directly as a PROTAC linker in published studies were not extensively found in the search results, the broader category of TCO-PEG-maleimide is recognized as a PROTAC linker type medchemexpress.com. The PEG chain length and composition are crucial for optimal PROTAC activity, influencing factors like ternary complex formation and cellular permeability nih.gov. This compound, with its short PEG2 spacer, offers a specific linker length and chemical environment that can be explored in the rational design of PROTACs targeting various proteins.

Advanced Molecular Imaging Probes

The bioorthogonal reactivity of the TCO moiety with tetrazines, characterized by fast kinetics and high specificity under physiological conditions, makes this compound an excellent building block for the development of advanced molecular imaging probes sigmaaldrich.combroadpharm.commdpi.com. By conjugating this compound to a targeting vector (e.g., antibody, peptide) via the maleimide group reacting with a thiol, the resulting construct can be used in pretargeted imaging strategies or for direct labeling with tetrazine-modified imaging reporters nih.govsnmjournals.org.

Pretargeted Imaging Strategies Utilizing TCO-Tetrazine Ligation

Pretargeted imaging is a technique designed to improve the target-to-background ratio in nuclear imaging, particularly PET. This strategy involves the administration of a targeting vector conjugated with one half of a bioorthogonal reaction pair (e.g., TCO), allowing it to accumulate at the target site and clear from non-target tissues mdpi.comresearchgate.netnih.gov. Subsequently, a small molecule radioligand labeled with the complementary reaction partner (e.g., tetrazine) is administered. This radioligand rapidly reacts with the pre-localized targeting vector at the target site, while excess, unbound radioligand quickly clears from the body due to its small size, leading to high-contrast images mdpi.comresearchgate.netnih.gov.

This compound can be used to functionalize targeting vectors, such as antibodies or antibody fragments, by conjugating the maleimide group to available thiol residues nih.govsnmjournals.org. The resulting TCO-modified vector can then be used in a pretargeted imaging approach with a radiolabeled tetrazine probe. This strategy leverages the fast kinetics of the TCO-tetrazine ligation to achieve efficient and rapid labeling at the target site in vivo mdpi.com. Studies have demonstrated the feasibility of TCO-tetrazine based pretargeted PET imaging for visualizing tumors, showing specific tumor uptake and favorable target-to-background ratios mdpi.comnih.gov.

Radiopharmaceutical Development via this compound Conjugation for Positron Emission Tomography (PET) Imaging

This compound plays a role in the development of radiopharmaceuticals for PET imaging by enabling the conjugation of the TCO moiety to biomolecules or other carriers that can then be labeled with a tetrazine-containing radioisotope mdpi.comnih.govacs.org. Specifically, the maleimide group can be used to attach the this compound to a targeting agent containing a thiol group. This TCO-functionalized targeting agent can then undergo rapid click chemistry with a tetrazine labeled with a PET radioisotope, such as 18F or 68Ga nih.govsnmjournals.orgnih.govmdpi.com.

This approach is particularly valuable for radioisotopes with short half-lives, like 18F (half-life ~110 minutes), as the click reaction is fast and can be performed under mild conditions, minimizing potential damage to the targeting molecule snmjournals.orgacs.org. This allows for efficient radiolabeling shortly before imaging. Research has shown the successful application of TCO-tetrazine click chemistry for 18F-labeling of antibody fragments for PET imaging of tumors, demonstrating specific uptake and rapid clearance nih.govsnmjournals.org.

Fluorescence Labeling and Dual-Modality Imaging with this compound

Beyond radiolabeling, this compound can also be utilized for fluorescence labeling and the creation of dual-modality imaging probes nih.govrsc.orgacs.org. By conjugating this compound to a targeting molecule via the maleimide group, the TCO handle remains available for reaction with a tetrazine-modified fluorescent dye nih.govsnmjournals.org. This allows for the creation of probes that combine the targeting specificity of the biomolecule with the optical imaging capabilities of the fluorescent dye.

Furthermore, this compound can be incorporated into the design of dual-modality imaging agents that combine PET and fluorescence imaging nih.govsnmjournals.orgdtic.milnih.gov. In such strategies, a targeting vector is functionalized with this compound (or a similar linker). This TCO-modified vector can then be reacted with a bimodal probe containing both a tetrazine-chelated radioisotope for PET and a tetrazine-conjugated fluorescent dye nih.govsnmjournals.org. This allows for both non-invasive whole-body PET imaging and high-resolution optical imaging for applications like image-guided surgery nih.govsnmjournals.orgdtic.mil. Studies have demonstrated the successful development and evaluation of such dual-modality probes, showing antigen-specific uptake in tumors using both imaging modalities nih.govsnmjournals.org.

Functionalization of Nanomaterials and Polymeric Scaffolds

This compound is a valuable tool for modifying the surface of nanomaterials and polymeric scaffolds, enabling their functionalization for various research and potential biomedical applications nih.govrsc.orgacs.orgthno.org. The maleimide group provides a reactive handle for conjugating thiol-containing molecules to the surface, while the TCO group allows for subsequent click chemistry reactions.

Surface Modification of Nanoparticles for Targeted Research Applications

Surface modification of nanoparticles is crucial for controlling their interactions with biological systems, improving their stability, and enabling targeted delivery nih.govthno.orgwilhelm-lab.com. This compound can be used to introduce both maleimide and TCO functionalities onto the nanoparticle surface nih.gov. Typically, the maleimide group is used to conjugate thiol-containing ligands, such as targeting peptides, antibodies, or other biomolecules, to the nanoparticle surface nih.govthno.orgwilhelm-lab.com. This maleimide-thiol reaction is well-established and allows for the covalent attachment of targeting ligands nih.govthno.orgwilhelm-lab.com.

Integration into Polymeric Materials for Controlled Architectures

The integration of this compound, or its constituent reactive functionalities (TCO and maleimide) presented on PEG linkers, into polymeric materials allows for the creation of constructs with controlled chemical composition and architecture. This is primarily achieved through site-specific conjugation reactions.

Polymers can be synthesized or modified to incorporate either TCO or maleimide groups. Subsequently, molecules functionalized with the complementary reactive group (tetrazine for TCO, or thiol for maleimide) can be selectively attached. The rapid kinetics and bioorthogonality of the TCO-tetrazine ligation are particularly advantageous for modifying polymers under mild, biologically relevant conditions, minimizing side reactions with native functional groups present in complex biological samples wikipedia.orgfishersci.comnih.gov. This enables the precise attachment of biomolecules such as peptides, proteins, or imaging agents to polymeric backbones or side chains, leading to the formation of well-defined polymer conjugates or more intricate polymeric structures nih.govfishersci.ca.

For instance, polymers modified with TCO groups have been utilized for conjugation with radiolabeled tetrazine chelates for applications in nuclear imaging nih.gov. Similarly, incorporating TCO or tetrazine functionalities into polymerizable monomers or initiators allows for the synthesis of polymers with clickable handles along the chain or at specific termini, enabling post-polymerization modification to introduce desired functionalities and control the final polymer architecture nih.govsigmaaldrich.com. The maleimide group on this compound provides an alternative handle for conjugation to thiol-containing polymers or for crosslinking polymers modified with thiol groups. While maleimide-thiol chemistry is well-established, the inclusion of the TCO group offers the possibility of subsequent or orthogonal functionalization using tetrazine chemistry.

The ability to precisely control the location and density of functional molecules attached to polymers through these click chemistry approaches is crucial for tailoring the properties of polymeric materials for specific applications, such as targeted drug delivery, molecular imaging, or the creation of complex scaffolds for tissue engineering.

Hydrogel Functionalization and Biomaterial Engineering

Hydrogels, as highly hydrated polymeric networks, are widely used as biomaterials in tissue engineering, regenerative medicine, and drug delivery due to their biocompatibility and tunable properties mims.com. This compound and related click chemistry strategies play a significant role in the functionalization and engineering of these materials, allowing for precise control over hydrogel properties and the incorporation of bioactive cues.

Maleimide-thiol click chemistry is a common method for forming hydrogels or functionalizing pre-formed hydrogels by reacting maleimide-functionalized polymers with thiol-containing crosslinkers or molecules mims.comnih.govereztech.com. This compound can participate in this by reacting its maleimide group with thiols in hydrogel precursors or incorporated molecules.

Furthermore, the TCO-tetrazine ligation offers a rapid and bioorthogonal method for modifying hydrogels, even in the presence of encapsulated cells wikipedia.orgfishersci.cafishersci.caguidetopharmacology.org. Hydrogels can be fabricated with either TCO or tetrazine functional groups, allowing for the subsequent introduction of molecules functionalized with the complementary group. This enables the in situ modification of hydrogel properties, such as stiffness, or the covalent tethering of biomolecules like cell-adhesive peptides (e.g., RGD) or growth factors within the hydrogel matrix mims.comwikipedia.org.

Research has demonstrated that incorporating mono-functional TCO molecules (such as PEG-TCO) into hydrogel formulations that crosslink via TCO-tetrazine ligation can be used as "cappers" to tune the mechanical properties of the resulting hydrogels, specifically their stiffness. By controlling the ratio of mono-functional capper to bi-functional crosslinker, the crosslinking density, and thus the Young's modulus of the hydrogel, can be modulated .

| Hydrogel Composition (Example) | Capper/Crosslinker Ratio | Average Young's Modulus (kPa) | Reference |

| Tetrazine-HA + PEG-bisTCO | 0 | 16.4 ± 2.1 | |

| Tetrazine-HA + GIW-bisTCO | 0 | 12.8 ± 0.7 | |

| Tetrazine-HA + GIW-bisTCO | 1/4 (PEG-TCO/GIW-bisTCO) | 5.0 ± 0.3 | |

| Tetrazine-HA + PEG-bisTCO | 1/4 (PEG-TCO/PEG-bisTCO) | 8.7 ± 1.1 | |

| Tetrazine-HA + PEG-bisTCO | 25% mono-functional TCO | 4.3 ± 0.9 (Gel C) | |

| Tetrazine-HA + GIW-bisTCO | 25% mono-functional TCO | 5.3 ± 0.5 (Gel D) |

Note: Data extracted from a specific study and may vary depending on experimental conditions and specific molecular structures used.

Methodological Considerations and Challenges in Tco Peg2 Maleimide Research

Reaction Optimization for Specific Conjugation Targets

Optimizing the conjugation reaction conditions is crucial for achieving high efficiency and specificity when using TCO-PEG2-maleimide with different biomolecules. The maleimide (B117702) group primarily reacts with free sulfhydryl groups (thiols, -SH) at neutral or slightly basic pH (typically pH 6.5–7.5) to form stable thioether bonds axispharm.comnanocs.netthermofisher.com. This reaction is known for its rapid kinetics and specificity towards thiols over other nucleophilic residues like amines at controlled pH axispharm.comthermofisher.comacs.org.

For targets containing cysteine residues, reaction conditions need to be carefully controlled. Maintaining the pH between 6.5 and 7.5 is recommended to ensure selectivity for thiols and minimize unwanted reactions with amines axispharm.comthermofisher.com. The concentration of both the maleimide linker and the target molecule, reaction time, and temperature are key parameters to optimize. A molar excess of PEG maleimide, typically 10- to 20-fold over the thiol-containing material, is often used to drive the reaction to completion broadpharm.com. Reactions can be performed at room temperature for a few hours or at 4°C overnight broadpharm.com.

The TCO moiety of this compound reacts with tetrazines via the IEDDA cycloaddition, a reaction characterized by extremely fast kinetics and bioorthogonality, allowing it to proceed efficiently in complex biological environments without catalysts conju-probe.comalfa-chemistry.com. This reaction is significantly faster than strain-promoted azide-alkyne cycloaddition (SPAAC) conju-probe.comnih.gov. When conjugating this compound to a tetrazine-modified target, optimization focuses on the stoichiometry of the reactants and reaction time to maximize conjugate yield and minimize side products.

The PEG linker length can also influence conjugation efficiency and the properties of the resulting conjugate rsc.org. Studies have shown that intermediate PEG lengths can result in higher drug loading in ADCs compared to shorter or longer PEG chains rsc.org. The hydrophilic nature of the PEG spacer enhances solubility, which is particularly beneficial when conjugating hydrophobic molecules or working in aqueous buffers conju-probe.combroadpharm.comrsc.org.

Strategies for Mitigating Maleimide Adduct Instability and Non-Specific Reactions

A significant challenge associated with maleimide chemistry is the potential instability of the resulting thiosuccinimide adduct, particularly in the presence of competing thiols or at higher pH, which can lead to retro-Michael addition and thiol exchange reactions acs.orgresearchgate.netnih.gov. These side reactions can result in the deconjugation of the payload or transfer to other thiol-containing molecules, impacting the stability and specificity of the bioconjugate researchgate.netnih.gov.

Several strategies have been developed to mitigate maleimide adduct instability. One approach involves inducing the hydrolysis of the thiosuccinimide ring to form a stable maleamic acid derivative researchgate.netrsc.orgiris-biotech.dersc.org. This ring-opened product is resistant to retro-Michael addition and thiol exchange researchgate.netiris-biotech.denih.gov. The rate of hydrolysis can be accelerated by incorporating basic groups or electron-withdrawing substituents near the maleimide acs.orgresearchgate.netiris-biotech.de. Some linker designs incorporate features that promote intramolecular catalysis of hydrolysis researchgate.net.

Another strategy to minimize non-specific reactions is to carefully control the reaction pH, keeping it within the optimal range of 6.5-7.5 for thiol-maleimide conjugation axispharm.comthermofisher.com. Avoiding extraneous thiols in the reaction buffer is also critical, as they can compete with the target molecule for reaction with the maleimide thermofisher.com. In some cases, a post-reaction treatment to hydrolyze any unreacted maleimides can help prevent subsequent non-specific binding axispharm.com.

Furthermore, the use of engineered proteins with site-specifically introduced cysteine residues can improve conjugation specificity compared to relying on native cysteine residues, which may have varying accessibility and local chemical environments acs.orgrsc.org. Conjugating to cysteine residues in areas of low solvent accessibility and positive local charge has been shown to result in more plasma-stable conjugates, suggesting that steric hindrance and accelerated hydrolysis contribute to stability rsc.org.

Thiazine formation is another potential side reaction when conjugating to N-terminal cysteine peptides, particularly at neutral and basic pH nih.gov. This rearrangement can be prevented by performing the conjugation under acidic conditions or by avoiding the use of N-terminal cysteines with a free amino group nih.gov.

Comparative Analysis with Alternative Bioorthogonal Chemistries (e.g., DBCO, BCN)

This compound combines two reactive handles, allowing for orthogonal conjugations. The TCO moiety is a key component in IEDDA click chemistry with tetrazines, known for its exceptionally fast reaction kinetics conju-probe.comalfa-chemistry.comnih.gov. This speed is a significant advantage for applications requiring rapid labeling or conjugation in complex biological systems conju-probe.comalfa-chemistry.com.

Alternative strained alkynes used in copper-free click chemistry include Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) nih.gov. These react with azides via SPAAC nih.gov. While SPAAC is bioorthogonal and does not require a catalyst like copper, it is generally slower than the IEDDA reaction involving TCO and tetrazines conju-probe.comnih.gov.

Comparisons between TCO-tetrazine (IEDDA) and DBCO-azide (SPAAC) click chemistries for bioconjugation have highlighted the advantages of the IEDDA reaction in certain contexts. Studies have shown that IEDDA-based TCO-tetrazine reactions can offer more robust conjugation efficiency compared to SPAAC-based DBCO-azide reactions, particularly for attaching antibodies to nanogels nih.gov. The hydrophobicity of the DBCO moiety has also been linked to protein aggregation on nanoparticle surfaces, which can lead to undesirable biological effects like complement activation nih.govacs.org. TCO chemistry has been shown to cause significantly less protein aggregation compared to DBCO chemistry nih.gov.

BCN is another strained alkyne used in SPAAC with azides nih.gov. Like DBCO, it allows for copper-free click chemistry and has been explored for bioconjugation applications . The choice between TCO, DBCO, BCN, and other click chemistry handles depends on the specific application, the nature of the biomolecules being conjugated, desired reaction kinetics, and tolerance for potential side reactions or off-target effects. The rapid kinetics of the TCO-tetrazine reaction make this compound particularly attractive for applications where speed and efficiency in a biological environment are paramount conju-probe.comalfa-chemistry.com.

Purification and Characterization Methodologies for this compound Bioconjugates

Purification and characterization of bioconjugates formed using this compound are essential steps to ensure the quality, homogeneity, and activity of the final product. The purification strategy depends on the nature of the biomolecule conjugated and the scale of the reaction.

Common purification techniques for PEGylated bioconjugates, including those formed with maleimide-PEG linkers, include size exclusion chromatography (SEC), dialysis, and various forms of liquid chromatography such as ion exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), and reverse phase chromatography (RP-HPLC) broadpharm.comnih.gov.

SEC is effective for removing smaller unreacted linkers, reagents, and low molecular weight by-products from the larger bioconjugate broadpharm.comnih.gov. Dialysis can also be used for buffer exchange and removal of small molecules broadpharm.com.

Chromatographic methods offer higher resolution and can separate conjugates based on differences in charge, hydrophobicity, or size. IEX separates molecules based on their charge, which can be altered by PEGylation . HIC separates based on hydrophobicity, and RP-HPLC separates based on polarity . RP-HPLC can be particularly useful for analyzing and purifying smaller PEGylated peptides and identifying PEGylation sites and positional isomers .

Capillary electrophoresis (CE) is another technique that can provide high-resolution separation of different PEGylated products based on differences in charge density, size, shape, and surface properties .

Characterization of this compound bioconjugates typically involves techniques to confirm successful conjugation, determine the degree of labeling (e.g., drug-to-antibody ratio, DAR, for ADCs), and assess the purity and integrity of the conjugate. Mass spectrometry (MS), including techniques like ESI-TOF MS or LC-MS, is commonly used to confirm the identity and determine the mass of the conjugate, providing information on the number of linkers attached nih.govgoogle.com. UV/Vis spectroscopy can be used if the conjugated molecule has a chromophore rsc.org. SDS-PAGE and other gel-based methods can assess the size and purity of protein conjugates. Techniques to evaluate the functional activity of the conjugated biomolecule are also crucial, such as antigen binding assays for antibody conjugates rsc.org.

Monitoring the stability of the maleimide adduct over time and under different conditions is also an important aspect of characterization, often involving techniques like HPLC or LC-MS to detect the formation of hydrolysis products or products from thiol exchange nih.govrsc.org.

| Compound Name | PubChem CID |

| This compound | 138376169 labsolu.ca, 86580482 nih.gov, 2141981-85-1 (TCO4-PEG2-Maleimide) medchemexpress.comalfa-chemistry.com |

| DBCO | 77078156 fishersci.fi, 77078258 fishersci.ca, 134811410 (DBCO-NH-Boc) cenmed.com, 134159739 (DBCO-PEG1-acid) labsolu.ca, 139593588 (DBCO-C2-alcohol) labsolu.ca |

| BCN | 75412389 fishersci.cafishersci.com, 91757765 (BCN-Osu) nih.gov |

| Maleimide | 10034073 fluoroprobe.com |

| Tetrazine | Not a single compound; refers to a class of compounds |

| Cysteine | 583 genelink.com |

| Glutathione (B108866) (GSH) | 124882 |

| Monomethyl auristatin D (MMAD) | 135370686 |

| Monomethyl auristatin E (MMAE) | 53474169 |

| DiI dye | 160536 |

| DM1 | 46208056 |

| Trastuzumab | 214793 |

| TCEP | 162306 |

| EDC | 15382 |

| sulfo-NHS | 119031 |

| p-anisidine | 7970 |

| Albumin | Not a single compound; refers to a class of proteins |

| C3 | Not a single compound; refers to a protein in the complement system |

| Val-Cit | 113445 |

| PABC | 7845 |

| PBD dimer | Not a single compound; refers to a class of compounds |

| HER2 | Not a single compound; refers to a protein (receptor) |

| M1S1 | Not a single compound; refers to a protein |

| Cathepsin B | Not a single compound; refers to an enzyme |

| DTT | 446091 |

| β-mercaptoethanol (BME) | 878 |

| Lysine (B10760008) | 866 |

| Tyrosine | 6057 |

| Histidine | 691 |

| Methionine | 6137 |

| NODA | 167570 |

| NOTA | 168407 |

| [18F]AlF | Not a single compound; refers to a complex |

| ZHER3:8698 | Not found in PubChem |

| [18F]fluoropropyl-thiol | Not found in PubChem |

| [18F]fluoro-PEG4-thiol | Not found in PubChem |

| [18F]FBABM | Not found in PubChem |

| [18F]FPPD | Not found in PubChem |

| [18F]DDPFB | Not found in PubChem |

| Glutathione (GSH) | 124882 |

| ODNs | Not a single compound; refers to a class of molecules (oligodeoxynucleotides) |

| 4-[18F]fluorobenzaldehyde | Not found in PubChem |

| 4-(formylphenyl)-trimethylammonium triflate | Not found in PubChem |

| Folate | 135398605 |

| PSMA | Not a single compound; refers to a protein (receptor) |

| Sortase A | Not a single compound; refers to an enzyme |

| LPXTG sequence | Not applicable (peptide sequence) |

| Gly3-azide | Not found in PubChem |

| THIOMAB | Not applicable (engineered antibody) |

| SK-BR-3 cells | Not applicable (cell line) |

| MDA-MD-231 cells | Not applicable (cell line) |

| 111In | 5311528 |

| DOTA | 162134 |

| Tz | Not a single compound; refers to a class of compounds (tetrazines) |

| DM1 | 46208056 |

| DiI dye | 160536 |

| TCO-PEG4-NHS ester | 1613439-69-2 alfa-chemistry.com |

| DBCO-PEG4-NHS ester | 2088448-77-1 medchemexpress.com |

| DLS | Not applicable (technique) |

| LC-MS | Not applicable (technique) |

| SEC | Not applicable (technique) |

| IEX | Not applicable (technique) |

| HIC | Not applicable (technique) |

| RP-HPLC | Not applicable (technique) |

| CE | Not applicable (technique) |

| MS | Not applicable (technique) |

| ESI-TOF MS | Not applicable (technique) |

| UV/Vis spectroscopy | Not applicable (technique) |

| SDS-PAGE | Not applicable (technique) |

| HPLC | Not applicable (technique) |

Data Table: Reaction Conditions for Thiol-Maleimide Conjugation

| Parameter | Typical Range/Value | Notes | Source |

| pH | 6.5 - 7.5 | Ensures selectivity for thiols over amines. | axispharm.comthermofisher.com |

| Molar Excess of Maleimide | 10-20 fold over thiol | Promotes reaction completion. | broadpharm.com |

| Temperature | Room Temperature or 4°C | Room temperature for 2-4 hours, 4°C overnight. | broadpharm.com |

| Buffer | Thiol-free buffer (e.g., PBS) | Avoids competing reactions with extraneous thiols. | thermofisher.combroadpharm.com |

| Solvent | Aqueous solution, biocompatible solvents (e.g., DMSO) | Ensures solubility of reactants; store linkers in dry solvents. | axispharm.combroadpharm.com |

Data Table: Comparison of Bioorthogonal Click Chemistries

| Chemistry Type | Reactive Partners | Catalyst Required | Reaction Kinetics | Bioorthogonality | Notes | Source |

| IEDDA (TCO-Tetrazine) | TCO and Tetrazine | No | Extremely Fast | High | Fastest click chemistry, less aggregation with TCO. | conju-probe.comalfa-chemistry.comnih.govnih.govnih.gov |

| SPAAC (Azide-Alkyne) | Strained Alkyne (DBCO, BCN) and Azide | No | Slower than IEDDA | High | Copper-free, DBCO can cause aggregation. | nih.govnih.govnih.govacs.org |

| CuAAC (Azide-Alkyne) | Alkyne and Azide | Copper (I) | Fast | Moderate | Requires copper catalyst, not suitable for all biological systems. | nih.gov |

Future Directions and Emerging Research Avenues

Expansion of TCO-PEG2-Maleimide Applications in Novel Biological Systems

The unique reactivity profile of this compound makes it suitable for exploring novel biological applications beyond traditional protein labeling and imaging. Future research aims to utilize this crosslinker in more complex biological environments and for modifying a wider range of biomolecules and biological structures.

One area of expansion involves applying this compound in the functionalization of polymeric materials and nanoparticles for various biological purposes acs.orgnih.govnih.gov. For instance, its maleimide (B117702) group can be used to attach TCO handles to thiol-modified polymers or nanoparticles, which can then be rapidly conjugated to tetrazine-functionalized biomolecules or imaging agents via click chemistry nih.gov. This allows for precise and site-specific modification of these materials, enabling their use in targeted delivery, diagnostics, and tissue engineering nih.gov. Studies have shown the utility of TCO-tetrazine chemistry for modifying virus-like particles (VLPs) and liposomes, suggesting potential for this compound in similar applications nih.govnih.gov.

Furthermore, the application of this compound in cell surface modification and labeling is an active area of research. The ability to react with thiols on cell membranes or with introduced thiol groups on cell surface proteins allows for the attachment of TCO handles, which can then be targeted by tetrazine-labeled probes for imaging or therapeutic delivery escholarship.orgcore.ac.uk. This approach enables the study of cell surface dynamics, cell-cell interactions, and the development of cell-targeted therapies.